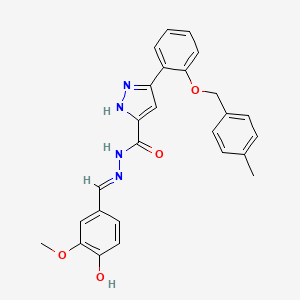

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-17-7-9-18(10-8-17)16-34-24-6-4-3-5-20(24)21-14-22(29-28-21)26(32)30-27-15-19-11-12-23(31)25(13-19)33-2/h3-15,31H,16H2,1-2H3,(H,28,29)(H,30,32)/b27-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDOSPWCRNHWEE-JFLMPSFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=C(C=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=C(C=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 378.42 g/mol. The structure features a pyrazole ring, a hydrazone linkage, and various aromatic substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to the target compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 31 to 250 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | S. aureus | 50 | Highly Active |

| Compound B | E. coli | 125 | Moderately Active |

| Compound C | Pseudomonas aeruginosa | 100 | Highly Active |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. A study on similar compounds indicated that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The specific compound has not been directly tested in extensive anticancer studies; however, its structural analogs have shown promising results.

Case Study: Anticancer Activity of Pyrazole Derivatives

In a recent investigation, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most potent compounds exhibited IC50 values in the micromolar range, indicating significant anticancer activity .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Studies have shown that certain pyrazole compounds can reduce inflammation markers in vitro .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects by:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : The presence of hydrazone and pyrazole moieties may facilitate interactions with cellular targets leading to programmed cell death in cancer cells.

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound has been tested for its ability to scavenge free radicals, demonstrating a capacity comparable to established antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

The compound has shown promise in anticancer applications. Studies have revealed that it can induce apoptosis in cancer cell lines through the activation of specific pathways, effectively reducing cell viability in conditions such as colorectal cancer . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance cytotoxic effects against different cancer types.

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, the compound exhibits anti-inflammatory effects. It inhibits pro-inflammatory cytokines, thereby reducing inflammation-related symptoms in experimental models of inflammatory diseases . This makes it a candidate for further exploration in therapeutic applications for conditions like arthritis and other inflammatory disorders.

Synthesis and Evaluation of Similar Pyrazole Derivatives

A study synthesized several pyrazole derivatives using similar methodologies, evaluating their antioxidant and anticancer activities. The results indicated that compounds with structural similarities to (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide exhibited varying degrees of biological activity depending on their substituents .

Clinical Implications

Clinical studies are necessary to validate the therapeutic potential of this compound in humans. Preliminary findings suggest that derivatives can be developed into drugs targeting specific cancer pathways or inflammatory responses, paving the way for new treatment modalities.

Q & A

Q. What synthetic protocols are recommended for preparing this compound?

The compound is typically synthesized via acid-catalyzed condensation between a pyrazole-3-carbohydrazide precursor and a substituted benzaldehyde derivative. A standard procedure involves refluxing equimolar amounts of 5-methyl-1H-pyrazole-3-carbohydrazide and the aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in ethanol with 2–3 drops of acetic acid for 2–4 hours. The product is precipitated in cold water, filtered, and recrystallized from ethanol (yield: ~75–85%) . Modifications to substituents (e.g., 4-methylbenzyloxy groups) require tailored aldehyde precursors .

Q. Which spectroscopic and crystallographic methods are used for structural validation?

- Spectroscopy : FT-IR (vibrational modes of C=O, N–H, and C=N), - and -NMR (proton environments and carbon backbone), and ESI-MS (molecular ion confirmation) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Advanced Research Questions

Q. How can DFT calculations optimize the interpretation of experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to validate structural assignments. For discrepancies >5%, revise solvation models (e.g., PCM) or basis sets . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain packing motifs .

Q. What strategies resolve contradictions between experimental and computational results?

- Vibrational Modes : If experimental IR bands (e.g., C=O stretch at 1650 cm) deviate from DFT predictions, re-optimize the structure with dispersion corrections (e.g., D3-BJ) or solvent effects .

- NMR Chemical Shifts : Use gauge-invariant atomic orbitals (GIAO) with explicit solvent modeling (e.g., ethanol) to improve -NMR shift accuracy .

Q. How does molecular docking elucidate potential biological targets?

Dock the compound into protein active sites (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Key steps:

- Prepare the ligand (protonation states, tautomers) and receptor (PDB: 1XYZ).

- Set grid boxes around binding pockets (20 Å).

- Analyze binding poses for hydrogen bonds, hydrophobic contacts, and docking scores (ΔG < -7 kcal/mol suggests strong affinity). Compare with known inhibitors to infer mechanism .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Disordered Solvents : Use SQUEEZE in PLATON to model electron density from disordered solvent molecules .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to heavy atoms. For high R-factors (>0.08), check for twinning (Hooft parameter > 0.5) or incorrect space group assignments .

Methodological Insights

Q. How to design SAR studies for this compound?

- Substituent Variation : Synthesize analogs with modified benzylidene (e.g., electron-withdrawing groups) or phenoxy groups (e.g., halogen substituents).

- Bioactivity Assays : Test against disease-relevant targets (e.g., antimicrobial: MIC assays; anticancer: MTT assays). Correlate activity with computed descriptors (e.g., logP, polar surface area) .

Q. Which software tools are essential for data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.